molecular formula C7H9B B1282432 2-Bromobicyclo[2.2.1]hept-2-ene CAS No. 694-90-6

2-Bromobicyclo[2.2.1]hept-2-ene

Cat. No. B1282432
CAS RN: 694-90-6
M. Wt: 173.05 g/mol
InChI Key: YFZLLLGFQCVYCK-UHFFFAOYSA-N
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Description

2-Bromobicyclo[2.2.1]hept-2-ene is a brominated derivative of a bicyclic hydrocarbon, which is part of a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications in organic synthesis. The structure of this compound includes a seven-membered ring with a bromine atom attached to one of the carbons in the double bond, which significantly influences its reactivity and physical properties.

Synthesis Analysis

The synthesis of related bicyclic compounds has been explored in various studies. For instance, the multichannel reaction of α-bromo-enones with 1,2-diamines has been used to synthesize 1,4-diazabicyclo[4.1.0]hept-4-enes, indicating that 2-bromoenones can be versatile intermediates in the preparation of complex nitrogen-containing structures . Additionally, the synthesis of N-(arylsulfonyl)-5-aminomethylbicyclo[2.2.1]hept-2-enes has been described, showcasing the reactivity of bicyclic compounds with different functional groups .

Molecular Structure Analysis

The molecular structure of 2-Bromobicyclo[2.2.1]hept-2-ene and its derivatives is crucial in determining their reactivity. For example, the stereochemical outcome of bromination reactions on similar structures has been studied, revealing that the nature of the substituent on the carbon atoms can significantly affect the reaction pathway . Moreover, the photorearrangement of 2-cyanobicyclo[2.2.1]hept-2-ene has been observed, demonstrating sigmatropic shifts that are indicative of the structural flexibility of these bicyclic compounds .

Chemical Reactions Analysis

The chemical reactivity of 2-Bromobicyclo[2.2.1]hept-2-ene and its analogs has been the subject of several studies. For instance, the addition of bromine to 2-methyl-2-azabicyclo[2.2.1]hept-5-ene resulted in unexpected products, suggesting that bromine addition to the double bond can lead to complex transformations . Similarly, the addition of hydrogen bromide to syn-7-methoxybicyclo[2.2.1]hept-2-ene under free radical conditions yielded a mixture of products, highlighting the influence of reaction conditions on the outcome . The addition of bromofluorocarbene to 6-phenylbicyclo[3.2.0]hept-6-ene also provided insight into the formation mechanisms of the resulting fluoro-indanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromobicyclo[2.2.1]hept-2-ene derivatives are closely related to their molecular structure. The thermal reactions of endo- and exo-6-methylbicyclo[3.2.0]hept-2-enes have been tested, revealing information about the stability and isomerization potential of these compounds . The NMR spectra of N-(arylsulfonyl)-5-aminomethylbicyclo[2.2.1]hept-2-enes provide valuable data on the electronic environment within the molecule, which is essential for understanding its reactivity . Additionally, the photoreactions of substituted 4-methylenebicyclo[3.2.0]hept-2-enes have been studied, showing high stereoselectivity and the influence of excited states on the reaction pathways .

Scientific Research Applications

2-Bromobicyclo[2.2.1]hept-2-ene is a chemical compound with the CAS Number: 694-90-6 . It’s a cyclic olefin used in the transition metal-catalyzed dimerization of alkene . The vinylic polymerization of bicyclo[2.2.1]hept-2-ene (norbornene) with Co (II) compounds and the metallocene [η 5 - (C 5 Me 5)Co-η 2 -Cl] 2, in chlorobenzene activated with methylaluminoxane (MAO) has been reported .

There’s also a study on the temperature effects on the bromination of 2-bromobicyclo[2.2.1]hept-2-ene . This research might involve the synthesis of 2,3-dibromobicyclo[2.2.1]hept-2-ene .

  • Polymerization : 2-Bromobicyclo[2.2.1]hept-2-ene is used in the vinylic polymerization of bicyclo[2.2.1]hept-2-ene (norbornene) with Co (II) compounds and the metallocene [η 5 - (C 5 Me 5)Co-η 2 -Cl] 2, in chlorobenzene activated with methylaluminoxane (MAO) . This process is used to create polymers with specific properties.

  • Synthesis of Dihalides : There’s a study on the temperature effects on the bromination of 2-bromobicyclo[2.2.1]hept-2-ene . This research might involve the synthesis of 2,3-dibromobicyclo[2.2.1]hept-2-ene , which can be used in further chemical reactions.

  • Preparation of Diarylsubstituted Compounds : 2-Bromobicyclo[2.2.1]hept-2-ene may be used in the preparation of cis, exo -2,3-diarylsubstituted bicyclo[2.2.1]heptanes or bicyclo[2.2.1] hept-2-enes . These compounds can have various applications in organic synthesis.

  • Synthesis of Amino Alcohols : In a research, the synthesis of amino alcohols from the resulting hydroxyhalides of 2-Bromobicyclo[2.2.1]hept-2-ene has been reported . Amino alcohols are important in the production of pharmaceuticals and fine chemicals.

  • Transition Metal-Catalyzed Dimerization : 2-Bromobicyclo[2.2.1]hept-2-ene is a cyclic olefin used in the transition metal-catalyzed dimerization of alkene . This process is used to create dimers with specific properties .

  • Preparation of cis, exo -2,3-Diarylsubstituted Bicyclo Compounds : 2-Bromobicyclo[2.2.1]hept-2-ene may be used in the preparation of cis, exo -2,3-diarylsubstituted bicyclo[2.2.1]heptanes or bicyclo[2.2.1] hept-2-enes . These compounds can have various applications in organic synthesis .

  • Hydrazinolysis Product Formation : There’s a study on the structure of hydrazinolysis product obtained from bicyclo[2.2.1]hept-2-ene-endo-5,endo-6-dicarboxylic (endic) acid . This research might involve the synthesis of new compounds through hydrazinolysis .

properties

IUPAC Name

2-bromobicyclo[2.2.1]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Br/c8-7-4-5-1-2-6(7)3-5/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZLLLGFQCVYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504475
Record name 2-Bromobicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromobicyclo[2.2.1]hept-2-ene

CAS RN

694-90-6
Record name 2-Bromobicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromobicyclo[2.2.1]hept-2-ene
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
8
Citations
PG Gassman, I Gennick - The Journal of Organic Chemistry, 1980 - ACS Publications
5212 J. Org. Chem., Vol. 45, No. 25, 1980 Notes 2, 3-dibromobicyclo| 2.2. 1] hept-2-ene (1). An attractive starting material for the synthesis of 1 was 2-bromobicyclo [2.2. 1] hept-2-ene (2…
Number of citations: 16 pubs.acs.org
PG Gassman, IG Cesa - Organometallics, 1984 - ACS Publications
Platinum (0) complexes of a variety of halo-substituted bicyclo [2.2. 1] hept-2-ene derivatives were prepared by displacement reactionsbetween Pt (PPh3) 3 and the requisite olefins. …
Number of citations: 24 pubs.acs.org
F Weaver - 1971 - search.proquest.com
Studies of the rearrangement of epoxides substituted in the a-position with electron-withdrawing groups are of recent origin. In 1959, the excel-50 made no mention of lent review of …
Number of citations: 2 search.proquest.com
R Rathore, SV Lindeman, AS Kumar… - Journal of the American …, 1998 - ACS Publications
A versatile method for the high-yield synthesis of various tris-, bis-, and mono-annelated benzenes (as well as cyclooctatetraene) is based on the Pd-catalyzed coupling of three (or four) …
Number of citations: 55 pubs.acs.org
J Tsuji, T Yamada, I Shimizu - The Journal of Organic Chemistry, 1980 - ACS Publications
Scheme II (72% from 5) the bicyclic compound 4 in 74% yield. During this cy-clization concomitant deethoxycarbonylation occurred. 4 In order to carry out the ring expansion, the double …
Number of citations: 40 pubs.acs.org
LA Paquette, KS Learn, JL Romine… - Journal of the American …, 1988 - ACS Publications
The level of double diastereoselection attainable upon 1, 2-addition of several chiral vinylorganocerium reagents to 7, 7-disubstituted 5-norbornen-2-ones has been assessed. The …
Number of citations: 57 pubs.acs.org
X Creary, A Heffron - The Journal of Organic Chemistry, 2014 - ACS Publications
endo-2-Trimethylsilyl-anti-7-norbornyl triflate undergoes solvolysis reactions 1.8 × 10 4 faster than 7-norbornyl triflate in CD 3 CO 2 D and 1.3 × 10 5 times faster in CF 3 CH 2 OH. The …
Number of citations: 10 pubs.acs.org
P Mayo, W Tam - Tetrahedron, 2002 - Elsevier
Palladium-catalyzed hydrophenylation reactions of bicyclic alkenes were investigated. These reactions were found to be completely chemo- and stereoselective, giving only exo …
Number of citations: 34 www.sciencedirect.com

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